4-(1-ethyl-1H-indol-3-yl)butanoic acid
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Overview
Description
- IBA belongs to the auxin family of plant hormones and plays a crucial role in plant growth, particularly in root development and tissue differentiation.
- Its chemical structure consists of an indole ring fused to a butanoic acid moiety.
Indole-3-butyric acid (IBA): is a white to light-yellow crystalline solid with the molecular formula . It melts at 125°C under atmospheric pressure and decomposes before boiling.
Preparation Methods
- IBA can be synthesized through several routes. One common method involves the following steps:
- Start with 4-(1H-indol-3-yl)butanoic acid (also known as indolebutyric acid ).
- Convert it to ethyl 4-(1H-indol-3-yl)butanoate by esterification with ethanol.
- Further transform it into 4-(1H-indol-3-yl)butanohydrazide .
- Finally, react the hydrazide with 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol to obtain IBA .
Chemical Reactions Analysis
- IBA can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include hydrazine, acid chlorides, and thiol compounds.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Plant Growth Regulator: IBA is widely used in horticulture and agriculture to promote root development, enhance cutting propagation, and improve plant survival rates.
Tissue Culture: It aids in tissue culture and micropropagation of plants.
Pharmacology: IBA derivatives have potential as anti-inflammatory and antioxidant agents.
Mechanism of Action
- IBA acts as an auxin, binding to specific receptors in plant cells.
- It influences cell elongation, differentiation, and organ development.
- Molecular targets include transport proteins and transcription factors.
Comparison with Similar Compounds
- IBA is unique due to its specific combination of an indole ring and a butanoic acid side chain.
- Similar compounds include indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA) , which also function as plant growth regulators.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(1-ethylindol-3-yl)butanoic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-15-10-11(6-5-9-14(16)17)12-7-3-4-8-13(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,16,17) |
InChI Key |
YKFJXRVIOCTMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CCCC(=O)O |
Origin of Product |
United States |
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